molecular formula C17H13N3O3S3 B2484339 Ethyl 2-(benzo[d]thiazole-2-carboxamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate CAS No. 681159-66-0

Ethyl 2-(benzo[d]thiazole-2-carboxamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate

Cat. No.: B2484339
CAS No.: 681159-66-0
M. Wt: 403.49
InChI Key: YKAGNOBCECHIDC-UHFFFAOYSA-N
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Description

Ethyl 2-(benzo[d]thiazole-2-carboxamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate is a useful research compound. Its molecular formula is C17H13N3O3S3 and its molecular weight is 403.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

One of the primary applications of Ethyl 2-(benzo[d]thiazole-2-carboxamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate derivatives is in the synthesis of complex molecules. These compounds serve as key intermediates in the construction of heterocyclic structures with potential biological activities. For example, Mohamed (2014) demonstrated the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate derivatives through interactions with different arylidinemalononitrile derivatives. This work showcases the versatility of these compounds in forming a wide range of structurally diverse molecules (Mohamed, 2014).

Photophysical Properties and Singlet Oxygen Activation

Amati et al. (2010) explored the photophysical properties and singlet oxygen activation capabilities of Ethyl 2-Arylthiazole-5-carboxylates. The study highlights the unique photophysical behaviors of these compounds, suggesting their potential use as photosensitizers in various applications, including photodynamic therapy and organic photovoltaics. The ability of these compounds to act as singlet oxygen sensitizers opens new avenues for research in the field of photochemistry (Amati et al., 2010).

Antimicrobial Activities

The antimicrobial properties of this compound derivatives have also been a subject of interest. Desai, Bhatt, and Joshi (2019) reported on the synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives and their subsequent evaluation for antimicrobial activities. The study found that these compounds exhibit significant activity against various strains of bacteria and fungi, highlighting their potential as leads for the development of new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets and their roles would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives generally interact with their targets through the thiazole ring, which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways depending on their biological activity . For instance, thiazole derivatives with antimicrobial activity may interfere with bacterial cell wall synthesis, while those with antitumor activity may inhibit cell proliferation or induce apoptosis .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and distribution within the body.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, which would result in various molecular and cellular effects . For instance, thiazole derivatives with antitumor activity may result in cell death, while those with anti-inflammatory activity may reduce inflammation .

Safety and Hazards

The safety and hazards of a specific thiazole derivative would depend on its exact structure and properties. Some thiazole derivatives are used as drugs and have been found to have lesser side effects .

Future Directions

Thiazoles and their derivatives continue to be a focus of research due to their wide range of biological activities. Future research may focus on designing and synthesizing new thiazole derivatives with improved potency and selectivity for their biological targets .

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazole-2-carbonylamino)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S3/c1-3-23-16(22)12-8(2)11-14(25-12)20-17(26-11)19-13(21)15-18-9-6-4-5-7-10(9)24-15/h4-7H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAGNOBCECHIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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